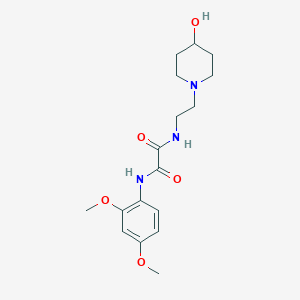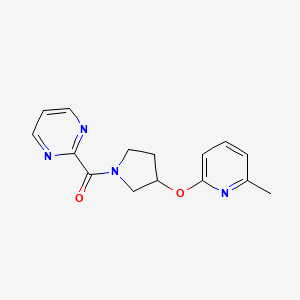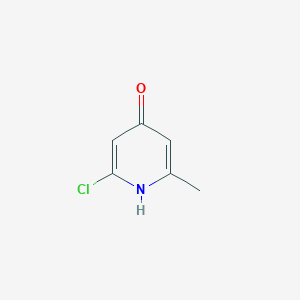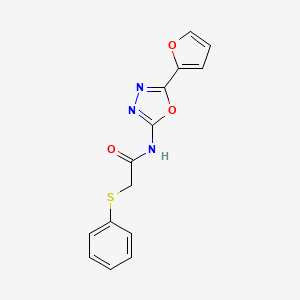
(3-Methylbutyl)hydrazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylbutyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is also known by its IUPAC name, 1-isopentylhydrazine dihydrochloride. This compound is typically found in a powder form and is used in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)hydrazine dihydrochloride generally involves the reaction of 3-methylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is often produced in batches and subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
(3-Methylbutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Hydrazones and azines.
Reduction: Primary amines.
Substitution: Substituted hydrazines.
科学研究应用
(3-Methylbutyl)hydrazine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
作用机制
The mechanism of action of (3-Methylbutyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in its use as a reagent in organic synthesis and in its potential therapeutic applications .
相似化合物的比较
Similar Compounds
Hydrazine dihydrochloride: Similar in structure but lacks the 3-methylbutyl group.
1,1-Dimethylhydrazine: Contains two methyl groups instead of the 3-methylbutyl group.
Phenylhydrazine: Contains a phenyl group instead of the 3-methylbutyl group.
Uniqueness
(3-Methylbutyl)hydrazine dihydrochloride is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
IUPAC Name |
3-methylbutylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFNHOCSSMSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)

![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B2997523.png)

![(5E)-3-(3,4-dimethylphenyl)-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2997526.png)
![(E)-4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)phenyl acetate](/img/structure/B2997527.png)
![2-[(4-pentylcyclohexyl)carbonyl]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2997530.png)
![N-(2-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2997531.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)

